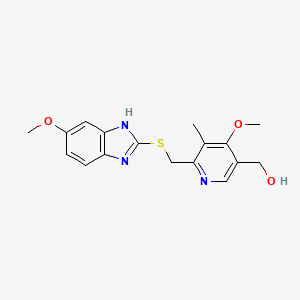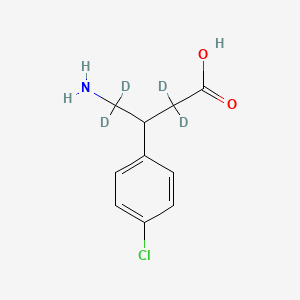
Baclofen-d4 (Major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Baclofen-d4 (Major) is a deuterated form of baclofen, a gamma-aminobutyric acid type-B receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of baclofen. The deuterium atoms in Baclofen-d4 replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Baclofen-d4 involves the incorporation of deuterium atoms into the baclofen molecule. One common method is the catalytic hydrogenation of baclofen in the presence of deuterium gas. This process typically uses a palladium on carbon catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of Baclofen-d4 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. The use of high-purity deuterium gas and advanced catalytic systems is essential for efficient production .
化学反应分析
Types of Reactions: Baclofen-d4 undergoes various chemical reactions, including:
Oxidation: Baclofen-d4 can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group in Baclofen-d4 can be reduced to an amine group using reducing agents like Raney nickel.
Substitution: Halogenation and other substitution reactions can be performed on the aromatic ring of Baclofen-d4.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Raney nickel or palladium on carbon in the presence of hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学研究应用
Baclofen-d4 is extensively used in scientific research for various applications:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the metabolic pathways of baclofen.
Biology: Helps in tracing the distribution and metabolism of baclofen in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of baclofen.
Industry: Employed in the development of new formulations and drug delivery systems for baclofen
作用机制
Baclofen-d4 exerts its effects by binding to gamma-aminobutyric acid type-B receptors on pre- and post-synaptic neurons. This binding causes an influx of potassium ions into the neuron, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability. The primary molecular target is the gamma-aminobutyric acid type-B receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
相似化合物的比较
Baclofen: The non-deuterated form of Baclofen-d4, used for treating spasticity.
Gabapentin: Another gamma-aminobutyric acid analog used for neuropathic pain and epilepsy.
Pregabalin: Similar to gabapentin, used for neuropathic pain and generalized anxiety disorder
Uniqueness of Baclofen-d4: Baclofen-d4 is unique due to the presence of deuterium atoms, which makes it an invaluable tool in pharmacokinetic and pharmacodynamic studies. The deuterium atoms allow for precise tracing and analysis without altering the compound’s pharmacological properties .
属性
IUPAC Name |
4-amino-3-(4-chlorophenyl)-2,2,4,4-tetradeuteriobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYSYYIEGFHWSV-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1=CC=C(C=C1)Cl)C([2H])([2H])N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

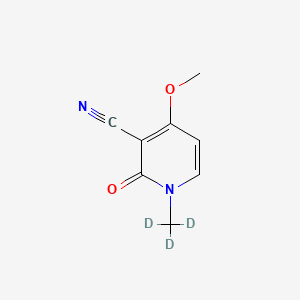
![5,5-Dimethyl-3,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B585627.png)

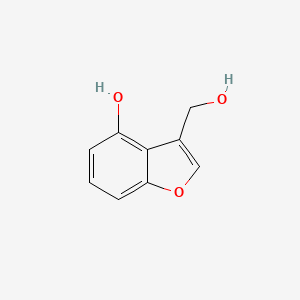
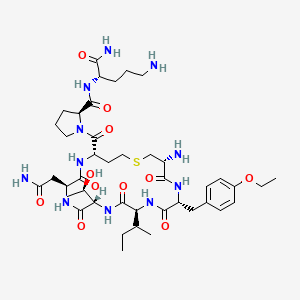
![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3](/img/structure/B585635.png)
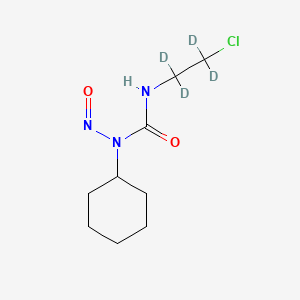
![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3](/img/structure/B585639.png)
